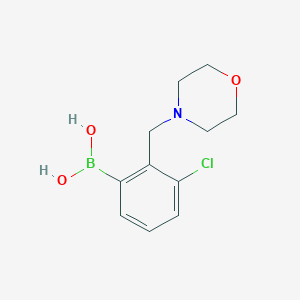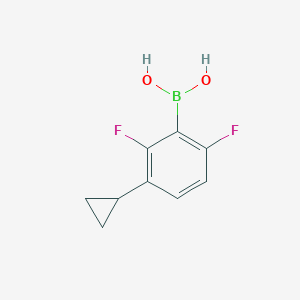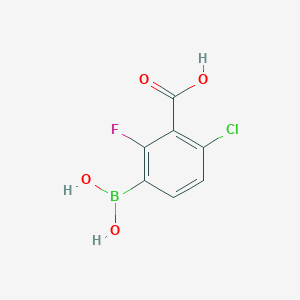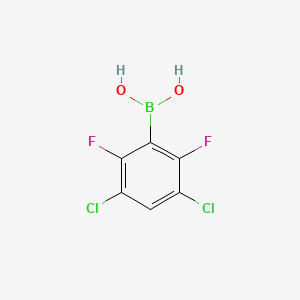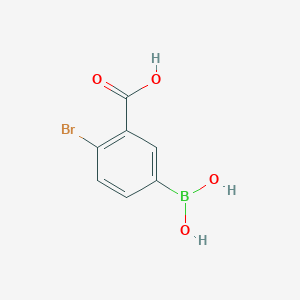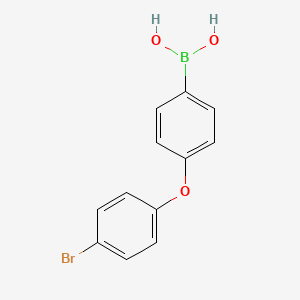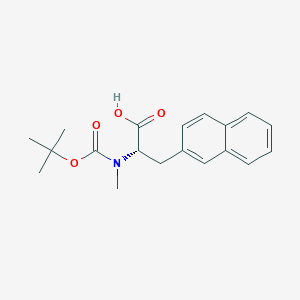
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid
Descripción general
Descripción
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid is a chemical compound with the CAS Number: 1451393-58-0 . It has a molecular weight of 204.39 . The IUPAC name for this compound is 4-chloro-2-fluoro-3-(hydroxymethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid is 1S/C7H7BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . Its physical form and other specific physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
Fluorescence Quenching Applications
Boronic acid derivatives are studied for their fluorescence quenching properties, which are crucial in understanding molecular interactions and reactions. For example, the fluorescence quenching of certain boronic acid derivatives by aniline in various solvents reveals insights into their photophysical properties and potential applications in sensing and detection technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Boronic acid derivatives have been identified as potent antifungal agents against strains like Aspergillus, Fusarium, Penicillium, and Candida. The antifungal activity is significantly influenced by the presence of fluoro substituents, indicating the potential of boronic acids in developing new antifungal drugs (Borys et al., 2019).
Building Blocks for Silicon-Containing Drugs
The synthesis of silicon-containing drugs often involves boronic acid derivatives as precursors or intermediates. Studies on such compounds highlight their role in creating new drug molecules with enhanced properties, including improved stability and bioavailability (Troegel et al., 2009).
Interactions with Proteins
Research on boronic acid derivatives also extends to their interaction with proteins, which is crucial for designing inhibitors and probes. For instance, fluorobenzeneboronic acids have been studied for their interaction with enzymes like subtilisin Carlsberg, providing insights into enzyme inhibition mechanisms and the development of novel therapeutic agents (London & Gabel, 1994).
Hypervalent Iodine Heterocycles
Boronic acid derivatives are also key in synthesizing new heterocyclic compounds containing iodine, oxygen, and boron. These compounds have been structurally investigated for their potential applications in organic synthesis and drug development (Nemykin et al., 2011).
Propiedades
IUPAC Name |
[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWATBVHQAGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)CO)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185487 | |
| Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid | |
CAS RN |
1451393-58-0 | |
| Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)
